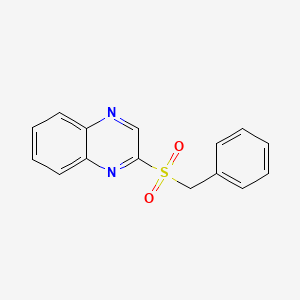

2-(Benzylsulfonyl)quinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Benzylsulfonyl)quinoxaline is a chemical compound with the molecular formula C15H12N2O2S. It is a derivative of quinoxaline, which is a fused heterocyclic system consisting of a benzene ring and a pyrazine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfonyl)quinoxaline typically involves the condensation of 2-chloroquinoxaline with benzylsulfinic acid. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, using scalable and cost-effective reagents, and employing environmentally friendly processes, are likely to be applied in its industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzylsulfonyl)quinoxaline can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such

Biologische Aktivität

2-(Benzylsulfonyl)quinoxaline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H10N2O2S, with a molecular weight of approximately 250.29 g/mol. Its structure features a quinoxaline core substituted with a benzylsulfonyl group, which is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide moiety interacts with various enzymes, potentially inhibiting their activity. This interaction can lead to altered metabolic pathways in target cells.

- Antioxidant Properties : Some studies suggest that the compound exhibits antioxidant activity, reducing oxidative stress in cells, which is beneficial in conditions like cancer and neurodegenerative diseases.

- Modulation of Signaling Pathways : Research indicates that this compound may influence signaling pathways related to cell proliferation and apoptosis, making it a candidate for anticancer therapies.

Anticancer Activity

Recent studies have demonstrated the potential of this compound as an anticancer agent. For instance:

- Case Study : In vitro assays showed that this compound exhibited cytotoxic effects against various cancer cell lines, including colorectal cancer (HCT-116) and breast cancer cells. The IC50 values ranged from 0.05 to 0.07 μM, indicating potent activity .

- Mechanism : The compound was found to downregulate hypoxia-inducible factor (HIF-1α) and vascular endothelial growth factor (VEGF), which are critical in tumor growth and metastasis .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties:

- Study Findings : It demonstrated significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Potential Applications : This activity suggests possible applications in treating bacterial infections, particularly those resistant to conventional therapies.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by modifications to its structure:

| Modification | Effect on Activity |

|---|---|

| Addition of electron-donating groups | Increased potency against cancer cells |

| Alteration of the sulfonamide group | Enhanced antibacterial properties |

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

Quinoxaline derivatives have demonstrated antiviral activity against several viruses .

- HSV-1, Cytomegalovirus, and Varicella-Zoster Virus: One study showed that 2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo-[2,3-b]quinoxaline inhibits the replication of HSV-1, cytomegalovirus, and varicella-zoster virus in tissue culture, depending on the virus amount and cell type used . Additionally, IndQloquinoxalines can inactivate virions at high concentrations and decrease the synthesis of viral DNA and protein at lower concentrations .

- Coxsackievirus B5 (CBV5): Specific polysubstituted quinoxalines have shown antiviral properties . Ethyl 4-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)benzoate, 4-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)benzoic acid and ethyl 6-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)nicotinate displayed activity against coxsackievirus B5 (CBV5) . One of these compounds, ethyl 4-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)benzoate, inhibits CBV5 by targeting the early events of attachment, entry, or uncoating by inserting into a hydrophobic pocket on the VP1 chain of the capsid protomer .

Applications for Chronic and Metabolic Diseases

Quinoxaline derivatives have applications in treating chronic and metabolic diseases such as cancer, diabetes, neurological disorders, atherosclerosis, and inflammation .

- Diabetes Mellitus: Quinoxaline derivatives have shown potential in managing diabetes . Complexes like [CuL1(H2O)], [ZnL1(H2O)], and [CuL2(H2O)] have exhibited good activity in oral glucose tolerance tests (OGTT) and showed low toxicity . Additionally, (N-arylcarbamoyl and N-aryl thiocarbamoyl)hydrazine-quinoxalin-2-(1H) have been reported as mild hypoglycemic agents .

- Inflammation: Due to the side effects of long-term usage of non-steroidal anti-inflammatory drugs (NSAIDs), the discovery of new safer anti-inflammatory drugs is important .

Other Applications

Quinoxaline derivatives also exhibit other bioactivities .

- Antileishmanial Activity: Certain quinoxaline sulfonamide derivatives have demonstrated antileishmanial activity . One compound displayed potent antileishmanial activity, although it was less active than the standard drug amphotericin B . Another quinoxaline sulfonamide analog displayed moderate antileishmanial activity .

- Diuretic Activity: Some benzothiazole quinoxaline sulfonamide derivatives have shown remarkably high diuretic activity compared to standard reference drugs .

Eigenschaften

IUPAC Name |

2-benzylsulfonylquinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c18-20(19,11-12-6-2-1-3-7-12)15-10-16-13-8-4-5-9-14(13)17-15/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIRYNKZETYPXBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)C2=NC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.